molecular formula C14H22ClN3O B1398399 3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride CAS No. 1220031-24-2

3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride

Cat. No. B1398399
M. Wt: 283.8 g/mol
InChI Key: OMYZGZSCHGJRLL-UHFFFAOYSA-N
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Description

“3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride” is a chemical compound . Unfortunately, there is limited information available about this compound, and it may not be widely studied or used .

Scientific Research Applications

Synthesis and Evaluation for Antimuscarinic Activity

Kaiser et al. (1993) reported the synthesis of a class of substituted 1-phenyl-3-piperazinyl-2-propanones, including compounds structurally similar to 3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride. These compounds exhibited antimuscarinic activity, potentially useful for treating urinary incontinence associated with bladder muscle instability. Specifically, the study found that benzyl substitution on the piperazine moiety led to compounds with enhanced selectivity for the M3 muscarinic receptor, which influences smooth muscle function and bladder selectivity (Kaiser et al., 1993).

Anticonvulsant Activity Evaluation

A study by Gul et al. (2004) synthesized Mono-Mannich bases, structurally related to 3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride, and evaluated their anticonvulsant activities. These compounds showed protective effects in maximal electroshock (MES) tests, suggesting potential as anticonvulsant agents (Gul et al., 2004).

Potential Antipsychotic Agents

Norman et al. (1996) explored heterocyclic analogues of 1192U90, which are structurally similar to 3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride. These compounds were evaluated as potential antipsychotic agents based on their binding to dopamine D2 and serotonin 5-HT2 and 5-HT1a receptors. Some derivatives showed potent in vivo activities, indicating their potential as backup compounds to established antipsychotics (Norman et al., 1996).

Exploration in Cytotoxic and Anticancer Agents

Dimmock et al. (1998) synthesized a series of compounds, including 1-aryl-3-diethylamino-1-propanone hydrochlorides, related to 3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride. These compounds displayed significant cytotoxicity towards various cells, suggesting their potential as novel classes of cytotoxic and anticancer agents (Dimmock et al., 1998).

Application in Enhanced Cognitive Performance

Fontana et al. (1997) investigated the effects of compounds structurally related to 3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride on cognitive performance. The study found that selective 5-HT4 receptor agonists improved cognitive function in a rat model, supporting the role of these receptors in learning and memory (Fontana et al., 1997).

properties

IUPAC Name

3-amino-1-(4-benzylpiperazin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c15-7-6-14(18)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13;/h1-5H,6-12,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYZGZSCHGJRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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